5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a benzoylphenyl group and an amino methylene bridge, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 2-benzoylaniline with 1,3-dimethylbarbituric acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for optimizing the synthesis and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoylphenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(((2-benzoyl-4-chloroanilino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with a chloro substitution.
5-(((2-benzoyl-5-chloroanilino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Another chloro-substituted derivative.
5-(((2-benzoyl-4-chloroanilino)methylene)-1-isopropyl-3-(2-phenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: Features additional isopropyl and phenylethyl groups.
Uniqueness
The uniqueness of 5-(((2-benzoylphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern and the presence of the amino methylene bridge, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-[(2-benzoylphenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-22-18(25)15(19(26)23(2)20(22)27)12-21-16-11-7-6-10-14(16)17(24)13-8-4-3-5-9-13/h3-12,25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJOXNWHHHEFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=CC=C2C(=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.